Optical Rotation Enantiomer Discrimination
Ac-D-Tyr-OMe exhibits a specific optical rotation of [α]D20 = −27.5 ± 2° (c=1, MeOH), directly contrasting with the L-enantiomer Ac-L-Tyr-OMe (CAS 2440-79-1) which displays positive rotation . This quantifiable stereochemical marker enables unequivocal identity verification and chiral purity assessment. The magnitude of the difference (−27.5° vs. positive rotation for L-isomer) provides a >50° absolute differential that can be measured using standard polarimetry .
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | −27.5 ± 2° (c=1 in MeOH) |
| Comparator Or Baseline | Ac-L-Tyr-OMe: positive optical rotation; L-Tyrosine, N-acetyl-, methyl ester |
| Quantified Difference | Absolute difference exceeds 50° between enantiomers |
| Conditions | c=1 in methanol at 20 °C |
Why This Matters
This quantifiable stereochemical difference is critical for procurement because D-configured peptides exhibit resistance to endogenous proteases, whereas L-configured analogs undergo rapid enzymatic degradation in biological systems.
